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Compound Name: 1-Methoxy-2-propylamine

Cat. No.: B124608 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1-Methoxy-2-propylamine is a chiral primary amine that serves as a crucial and versatile

building block in modern organic synthesis.[1] With a stereocenter at the C-2 position, it exists

as two enantiomers: (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-
propylamine. The high enantiomeric purity of these isomers makes them valuable starting

materials for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients

(APIs) and agrochemicals, where specific stereochemistry is often critical for biological activity

and safety.[1]

While not typically derivatized to form ligands for transition metal-catalyzed asymmetric

reactions, its primary role is as a chiral intermediate. The inherent chirality of 1-methoxy-2-
propylamine is incorporated into the final product structure, influencing its three-dimensional

arrangement and biological function. This document provides an overview of its synthesis and

key applications, with detailed protocols for its preparation and use.

Part 1: Enantioselective Synthesis of 1-Methoxy-2-
propylamine
The production of enantiomerically pure (S)-1-methoxy-2-propylamine is critical for its

application in the pharmaceutical and agrochemical industries.[2] Two predominant methods for
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achieving high enantiomeric excess (ee) are asymmetric hydrogenation and biocatalytic

transamination.

Asymmetric Hydrogenation
Asymmetric hydrogenation involves the reduction of methoxyacetone oxime using a chiral

catalyst, such as a Ruthenium-BINAP complex. This method can produce the desired (S)-

amine with high enantioselectivity.[3]

Biocatalytic Synthesis via Transamination
A greener and highly selective alternative is the use of transaminase enzymes.[2] These

enzymes catalyze the asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone, to

yield (S)-1-methoxy-2-propylamine with excellent enantiomeric excess.[4] This biocatalytic

approach is often preferred due to its high selectivity and operation under mild, environmentally

benign conditions.[1]

Data Summary: Enantioselective Synthesis
The following table summarizes typical results for the enantioselective synthesis of (S)-1-
methoxy-2-propylamine.
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Method
Catalyst/En
zyme

Substrate Yield (%)
Enantiomeri
c Excess
(ee%)

Reference

Asymmetric

Hydrogenatio

n

(R)-BINAP-

RuCl₂

Methoxyacet

one Oxime
85 94 [3]

Enzymatic

Resolution

Lipase (e.g.,

Candida)

Racemic

Amine
40–45 98–99 [3]

Biocatalytic

Transaminati

on

Transaminas

e

Methoxyacet

one
>60 >99 [4]

Reductive

Amination

MsmeAmDH

(Amine

Dehydrogena

se)

1-

Methoxyprop

an-2-one

88.3 98.6 [5]

Part 2: Application in Pharmaceutical Synthesis
(S)-1-Methoxy-2-propylamine is a key intermediate in the synthesis of several classes of

therapeutic agents. Its chiral center is integrated into the final molecular structure, which is

essential for target binding and efficacy.

p38 MAP Kinase Inhibitors
The mitogen-activated protein (MAP) kinase p38 is a key enzyme in the signaling pathway for

the production of pro-inflammatory cytokines.[2][6] Inhibitors of p38 are therefore valuable

therapeutic targets for inflammatory diseases like rheumatoid arthritis.[6] (S)-1-Methoxy-2-
propylamine is used in the synthesis of imidazopyrimidine derivatives that act as potent p38

MAP kinase inhibitors.[6]

Human Melanocortin-4 (MC4) Receptor Antagonists
The MC4 receptor is involved in regulating appetite and energy homeostasis.[3] Antagonists of

this receptor have been explored as potential treatments for obesity and related metabolic

disorders. The N-(1-methoxy-2-propyl) side chain, derived from (S)-1-methoxy-2-
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propylamine, has been crucial in optimizing the potency and selectivity of

piperazinebenzylamine-based MC4 receptor antagonists.[3]

Part 3: Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-1-Methoxy-2-
aminopropane
This protocol is adapted from a general method for transaminase-catalyzed synthesis.[4]

Materials:

1-Methoxy-2-propanone (Methoxyacetone)

2-Aminopropane (Amine Donor)

Transaminase enzyme preparation

Phosphate buffer (e.g., 100 mM, pH 7.5)

Pyridoxal 5'-phosphate (PLP) cofactor (if required by the enzyme)

Concentrated HCl

Organic solvent for extraction (e.g., dichloromethane)

Anhydrous sodium sulfate

Procedure:

Prepare a reaction buffer by dissolving the transaminase enzyme and PLP (typically ~1 mM)

in the phosphate buffer.

To the reaction vessel, add 1-methoxy-2-propanone to a final concentration of 1.0 M.

Add the amine donor, 2-aminopropane, to a final concentration of 1.5 M.

Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.5) with gentle

agitation for 8-24 hours.
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Monitor the reaction progress by HPLC or GC to determine the conversion of the ketone to

the amine.

Once the reaction reaches completion (or equilibrium), terminate it by adding concentrated

HCl to lower the pH.

Perform a flash distillation to remove the acetone byproduct and any unreacted

methoxyacetone.

Basify the remaining aqueous solution with NaOH and extract the product (S)-1-methoxy-2-

aminopropane with an organic solvent like dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the purified chiral amine.

Determine the enantiomeric excess (ee%) using chiral HPLC or GC.

Protocol 2: Synthesis of an Imidazopyrimidine
Intermediate (General)
This protocol outlines a representative first step in utilizing (S)-1-methoxy-2-propylamine to

build a more complex molecule, such as a p38 MAP kinase inhibitor.[6]

Materials:

(S)-1-Methoxy-2-propylamine

Substituted 2-chloropyrimidine core

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry, inerted reaction flask, add the substituted 2-chloropyrimidine core (1.0 eq).
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Dissolve the starting material in the anhydrous solvent.

Add (S)-1-methoxy-2-propylamine (1.1 eq) to the solution.

Add DIPEA (2.0 eq) to act as a base, scavenging the HCl generated during the reaction.

Heat the reaction mixture (e.g., to 80-100°C) and stir for 4-12 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate

gradient) to isolate the desired N-substituted pyrimidine intermediate.

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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